molecular formula C20H13N3O3S2 B2662712 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681233-15-8

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2662712
CAS No.: 681233-15-8
M. Wt: 407.46
InChI Key: ZVZNTFARLJJNAM-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of isoindolinone and thiochromeno-thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the isoindolinone core, which can be synthesized from phthalic anhydride and an appropriate amine. The thiochromeno-thiazole moiety is then introduced through a series of condensation and cyclization reactions. The final step involves the acylation of the isoindolinone with the thiochromeno-thiazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindol-2-yl)butanoic acid
  • Potassium 1,3-dioxoisoindolin-2-ide
  • 2,2-dimethyl-1,3-dioxolan-4-ylmethanol

Uniqueness

What sets 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide apart from similar compounds is its combination of isoindolinone and thiochromeno-thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis and Structural Characterization

The synthesis of the compound involves several steps, including the reaction of thiochromeno[4,3-d]thiazole derivatives with isoindoline diones. The structural characterization was confirmed through techniques such as X-ray crystallography and NMR spectroscopy. The compound's molecular formula is C19H15N3O4SC_{19}H_{15}N_{3}O_{4}S, and it exhibits a planar isoindole ring system stabilized by hydrogen bonding interactions.

Table 1: Key Structural Features

FeatureValue
Molecular FormulaC19H15N3O4SC_{19}H_{15}N_{3}O_{4}S
Crystal SystemMonoclinic
Space GroupP21/c
Maximum Deviation0.011 Å
Dihedral Angle75.7°

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies using the MTT assay demonstrated significant cytotoxic effects on human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cell lines.

Case Study: Anticancer Evaluation

A study conducted by Aliabadi et al. reported that derivatives of the compound exhibited IC50 values ranging from 10 to 30 µM against HCT116 cells, indicating moderate to strong anticancer activity compared to standard chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Evaluations against bacterial strains using the tube dilution technique indicated that it possesses significant inhibitory effects comparable to standard antibiotics.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as a potential inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression.
  • Induction of Apoptosis : Studies suggest that treatment with the compound leads to increased apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Antioxidant Properties : The presence of dioxoisoindoline moieties contributes to antioxidant activity, which may protect normal cells from oxidative stress during treatment.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c24-16(9-23-18(25)11-5-1-2-6-12(11)19(23)26)21-20-22-17-13-7-3-4-8-14(13)27-10-15(17)28-20/h1-8H,9-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZNTFARLJJNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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